3',6'-Dihydroxy-4',5'-diiodo-2',7'-dimethylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
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Overview
Description
3’,6’-Dihydroxy-4’,5’-diiodo-2’,7’-dimethylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one is a complex organic compound with the molecular formula C22H14I2O5. It is characterized by the presence of multiple functional groups, including hydroxyl, iodine, and methyl groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-dihydroxy-4’,5’-diiodo-2’,7’-dimethylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one typically involves multi-step organic reactions. The process begins with the preparation of the isobenzofuran and xanthene moieties, followed by their spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3’,6’-Dihydroxy-4’,5’-diiodo-2’,7’-dimethylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, such as carbonyl, deiodinated, and substituted analogs. These products can have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
3’,6’-Dihydroxy-4’,5’-diiodo-2’,7’-dimethylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for imaging studies.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 3’,6’-dihydroxy-4’,5’-diiodo-2’,7’-dimethylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and iodine groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3’,6’-Dihydroxy-5-isothiocyanato-4’,5’-dimethyl-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one: Similar structure but with an isothiocyanate group instead of iodine.
Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid, 4’,5’-dichloro-3’,6’-dihydroxy-2’,7’-dimethoxy-3-oxo-, 2,5-dioxo-1-pyrrolidinyl ester: Contains carboxylic acid and dichloro groups.
Uniqueness
The presence of both hydroxyl and iodine groups in 3’,6’-dihydroxy-4’,5’-diiodo-2’,7’-dimethylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one makes it unique compared to its analogs.
Properties
CAS No. |
93919-67-6 |
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Molecular Formula |
C22H14I2O5 |
Molecular Weight |
612.2 g/mol |
IUPAC Name |
3',6'-dihydroxy-4',5'-diiodo-2',7'-dimethylspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C22H14I2O5/c1-9-7-13-19(15(23)17(9)25)28-20-14(8-10(2)18(26)16(20)24)22(13)12-6-4-3-5-11(12)21(27)29-22/h3-8,25-26H,1-2H3 |
InChI Key |
RPSDBCNTVXHSII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1O)I)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=C(C(=C3I)O)C |
Origin of Product |
United States |
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